molecular formula C16H19N3OS B2501701 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide CAS No. 2309217-13-6

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B2501701
CAS No.: 2309217-13-6
M. Wt: 301.41
InChI Key: HBXUGPDAAJUJTJ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the ethyl linker: This step involves the reaction of the pyrazole derivative with an ethyl halide under basic conditions.

    Formation of the thiophene carboxamide: The final step involves the reaction of the ethyl-linked pyrazole derivative with thiophene-3-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.

    Agriculture: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
  • N-[2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
  • N-[2-(3,5-dichloro-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide

Uniqueness

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of cyclopropyl groups at the 3 and 5 positions of the pyrazole ring. These cyclopropyl groups can impart unique steric and electronic properties to the compound, potentially enhancing its biological activity and selectivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(13-5-8-21-10-13)17-6-7-19-15(12-3-4-12)9-14(18-19)11-1-2-11/h5,8-12H,1-4,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXUGPDAAJUJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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